Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI) Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)
Brand Name: Vulcanchem
CAS No.: 140386-19-2
VCID: VC0139270
InChI: InChI=1S/C11H16O/c1-3-4-6-10-7-5-8-11(10)9(2)12/h4-7,10-11H,3,8H2,1-2H3/b6-4-/t10-,11-/m0/s1
SMILES: CCC=CC1C=CCC1C(=O)C
Molecular Formula: C11H16O
Molecular Weight: 164.248

Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)

CAS No.: 140386-19-2

Main Products

VCID: VC0139270

Molecular Formula: C11H16O

Molecular Weight: 164.248

Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI) - 140386-19-2

CAS No. 140386-19-2
Product Name Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)
Molecular Formula C11H16O
Molecular Weight 164.248
IUPAC Name 1-[(1R,2S)-2-[(Z)-but-1-enyl]cyclopent-3-en-1-yl]ethanone
Standard InChI InChI=1S/C11H16O/c1-3-4-6-10-7-5-8-11(10)9(2)12/h4-7,10-11H,3,8H2,1-2H3/b6-4-/t10-,11-/m0/s1
Standard InChIKey ZTUDHUAWGRXKNE-UARRTVENSA-N
SMILES CCC=CC1C=CCC1C(=O)C
Synonyms Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator